molecular formula C20H27N5O2S B13367108 N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B13367108
M. Wt: 401.5 g/mol
InChI Key: QORXPMMVTVRELU-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and an isopropyl group at position 4. The sulfanyl (-S-) bridge links the triazole ring to an acetamide moiety, which is further functionalized with a 1-cyano-1,2-dimethylpropyl group.

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H27N5O2S/c1-13(2)20(5,12-21)22-17(26)11-28-19-24-23-18(25(19)14(3)4)15-7-9-16(27-6)10-8-15/h7-10,13-14H,11H2,1-6H3,(H,22,26)

InChI Key

QORXPMMVTVRELU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C(C)C)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Thiol Intermediate

  • The 1,2,4-triazole ring is constructed via cyclization reactions involving hydrazine derivatives and appropriate nitriles or esters.
  • The 4-methoxyphenyl and isopropyl substituents are introduced through selective alkylation or arylation reactions on the triazole ring.
  • The thiol group at the 3-position of the triazole is installed by substitution reactions, often through thiolation of halogenated triazole precursors.

Preparation of N-(1-cyano-1,2-dimethylpropyl)acetamide

  • This fragment is synthesized by reacting 2-cyano-3-methylbutan-2-ol with acetamide derivatives under dehydrating conditions.
  • The cyano group is introduced by nucleophilic substitution or cyanation reactions, ensuring the retention of stereochemistry and functional group integrity.

Coupling Reaction to Form the Target Compound

  • The triazole thiol intermediate is reacted with the N-(1-cyano-1,2-dimethylpropyl)acetamide derivative in the presence of base catalysts such as triethylamine or pyridine.
  • Solvents like dichloromethane or ethanol are commonly used to facilitate the reaction.
  • Reaction conditions are optimized for temperature (typically 0–50°C), pH, and reaction time to maximize yield and purity.
  • The sulfanyl linkage is formed via nucleophilic substitution, where the thiol attacks an electrophilic center on the acetamide derivative.

Purification

  • The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques such as silica gel column chromatography.
  • Final purification steps ensure removal of unreacted starting materials and side products, yielding a compound suitable for biological evaluation or further chemical modification.
Step Reagents/Catalysts Solvent(s) Temperature (°C) Time (h) Notes
Triazole thiol synthesis Hydrazine derivatives, nitriles Ethanol, water 50–80 4–12 Cyclization and thiolation steps
Acetamide fragment formation 2-cyano-3-methylbutan-2-ol, acetamide Dichloromethane, ethanol 25–40 6–10 Cyanation and amide formation
Coupling (sulfanyl linkage) Triethylamine or pyridine Dichloromethane 0–50 2–8 Base-catalyzed nucleophilic substitution
Purification Recrystallization, chromatography Various Ambient Variable Ensures high purity and yield
  • The coupling reaction proceeds via nucleophilic attack of the thiolate anion (generated from the triazole thiol under basic conditions) on an electrophilic carbon center of the acetamide derivative.
  • The cyano group remains intact throughout the synthesis, contributing to the compound's biological activity.
  • The isopropyl and methoxyphenyl substituents on the triazole ring influence the electronic properties and steric environment, affecting reaction rates and product stability.
  • The compound exhibits potential enzyme inhibition activity due to the triazole moiety, which can coordinate with metal ions in enzyme active sites.
  • The sulfanyl linkage enhances binding affinity and chemical stability.
  • The nitrile group may interact with cellular proteins, influencing metabolic pathways.
  • These properties make the compound a candidate for pharmaceutical research, particularly in antimicrobial, antifungal, and anticancer drug development.
Preparation Stage Key Reagents/Conditions Purpose Outcome
Triazole thiol synthesis Hydrazine, nitriles, thiolation agents Formation of substituted triazole thiol Intermediate for coupling
Acetamide fragment synthesis 2-cyano-3-methylbutan-2-ol, acetamide, cyanation Formation of N-(1-cyano-1,2-dimethylpropyl)acetamide Acetamide fragment
Coupling reaction Triethylamine, pyridine, dichloromethane Formation of sulfanyl linkage Target compound
Purification Recrystallization, chromatography Removal of impurities Pure final product

The preparation of N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves carefully orchestrated multi-step organic synthesis. The process employs standard organic synthesis techniques such as cyclization, thiolation, nucleophilic substitution, and purification. Optimization of reaction parameters including solvent choice, temperature, and catalysts is critical for achieving high yield and purity. The compound’s structural features underpin its potential biological activities, making its synthesis valuable for medicinal chemistry research.

Chemical Reactions Analysis

Reaction Conditions

Key reaction parameters include:

  • Temperature : Reactions are typically conducted under reflux (e.g., acetone or isopropanol as solvents) or at controlled temperatures to optimize yields .

  • Catalysts : Acidic conditions (e.g., HCl) or metal catalysts (e.g., copper) may facilitate cyclization or coupling steps .

  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Chemical Reactivity

The compound exhibits reactivity due to its functional groups:

Functional Group Reactivity Profile
Triazole Ring Prone to nucleophilic substitution, susceptible to metal-catalyzed cross-coupling
Sulfanyl Group Can undergo oxidation (to sulfinyl/sulfonyl) or participate in thiol-ene reactions
Cyano Group Resistant to hydrolysis under mild conditions; undergoes hydrolysis to carboxylic acids under acidic/basic conditions
Amide Group Stable under most conditions; hydrolyzes to carboxylic acids in acidic/basic environments

Biological Activity Insights

While direct data on this compound is limited, structural analogs suggest potential interactions with biological targets:

  • Anti-inflammatory Effects : The methoxyphenyl group may modulate cyclooxygenase (COX) enzymes, as observed in similar triazole derivatives.

  • Antimicrobial Activity : The triazole ring and sulfanyl group are common motifs in antibiotics, potentially disrupting microbial enzymes.

  • Pain Modulation : Substituents like propan-2-yl may influence interactions with ion channels or G-protein coupled receptors.

Comparative Analysis

Compound Key Structural Feature Reactivity Potential Applications
Subject Compound Methoxyphenyl + propan-2-yl triazoleHigh nucleophilicity, thiol reactivityAnti-inflammatory, antimicrobial
Triazole Oxadiazole Analog Oxadiazole ring instead of triazoleLower stability under acidic conditionsDifferentiated biological targets
Trifluoromethyl Derivative Trifluoromethyl groupIncreased lipophilicity, altered binding affinityEnhanced bioavailability

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((4-isopropyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((4-isopropyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Triazole-Based Acetamides

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Triazole Substituents Acetamide Substituents Key Functional Groups Reported Activity/Application Reference ID
Target Compound 4-isopropyl, 5-(4-methoxyphenyl) N-(1-cyano-1,2-dimethylpropyl) Cyano, methoxy, sulfanyl Not explicitly reported in evidence -
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-allyl, 5-(pyridin-2-yl) N-[5-(acetylamino)-2-methoxyphenyl] Pyridinyl, allyl, acetyl Potential kinase inhibition
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide 4-phenyl, 5-(benzothiazolylsulfanylmethyl) N-(3-hydroxypropyl) Benzothiazole, hydroxypropyl Antifungal/antibacterial candidate
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Variable N-substituents Furan, amino Anti-exudative (10 mg/kg vs. diclofenac)
VUAA-1 (Orco agonist) 4-ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) Pyridinyl, ethyl Olfactory receptor activation
N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 1-cyclohexylmethyl N-(4-bromophenyl) Bromophenyl, cyclohexylmethyl Anti-HIV-1 activity (in vitro)

Key Findings from Comparative Analysis

Influence of Triazole Substituents
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogs like VUAA-1 (pyridinyl, electron-withdrawing). Methoxy groups enhance solubility and may improve membrane permeability compared to nitro-substituted analogs (e.g., ’s nitro derivatives), which exhibit higher polarity but reduced bioavailability .
  • In contrast, cyclohexylmethyl () or benzothiazole () substituents introduce greater rigidity, which may limit conformational flexibility but enhance receptor selectivity .
Acetamide Functionalization
  • Polar vs. Lipophilic Moieties: The 1-cyano-1,2-dimethylpropyl group in the target compound introduces both polarity (cyano) and lipophilicity (dimethylpropyl), balancing solubility and membrane penetration. Analogous compounds with hydroxypropyl () or bromophenyl () groups exhibit distinct solubility profiles, impacting their pharmacokinetic behavior .
  • Biological Activity Correlations: Anti-exudative analogs () with furan and amino groups show efficacy comparable to diclofenac, suggesting that electron-rich aromatic systems enhance anti-inflammatory activity . Orco agonists like VUAA-1 highlight the importance of pyridinyl and ethyl groups in receptor binding, which differ from the target compound’s methoxyphenyl and isopropyl motifs .
Sulfanyl Linker Effects

The sulfanyl (-S-) bridge in all analogs facilitates conjugation between the triazole and acetamide moieties. Its electron-rich nature may participate in hydrogen bonding or metal coordination, critical for stabilizing ligand-receptor interactions.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a cyano group, a methoxyphenyl moiety, and a triazole ring, making it a candidate for various therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C19H29N3O2S
  • Molecular Weight : Approximately 365.53 g/mol
  • Structural Features :
    • Cyano group
    • Dimethylpropyl chain
    • Methoxyphenyl group
    • Triazole derivative

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Effects : Compounds with similar structures have been identified as potent apoptosis inducers. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation and inducing programmed cell death in various cancer models .
  • Anti-inflammatory Properties : The presence of the methoxyphenyl group suggests potential interactions with biological targets involved in inflammatory pathways. Studies have demonstrated that related compounds can modulate pain perception and inflammatory responses .
  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes through binding to their active sites, which is crucial for its potential therapeutic effects .

The mechanism of action for this compound likely involves:

  • Binding Affinity : The cyano and methoxy groups enhance the compound's binding affinity to target proteins or enzymes.
  • Signal Transduction Modulation : By interacting with receptors involved in pain signaling and inflammation, this compound may alter cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerN-(4-methoxyphenyl)-N,2-dimethylquinazolinInduces apoptosis with EC(50) of 2 nM
Anti-inflammatoryVarious triazole derivativesModulates pain perception and reduces inflammation
Enzyme inhibitionSimilar acetamidesInhibits enzyme activity by blocking active sites

Case Study Insights

A study focusing on the structure-activity relationship (SAR) of triazole derivatives demonstrated that modifications to the methoxy and cyano groups significantly influenced the anticancer activity of the compounds. These findings suggest that further optimization of this compound could enhance its therapeutic profile.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound is typically synthesized via multi-step reactions involving heterocyclic coupling and sulfanyl acetamide formation. A general procedure includes:

  • Refluxing equimolar concentrations of precursors (e.g., substituted oxazolones and triazol-5-yl sulfanyl acetamides) in pyridine with Zeolite (Y-H) as a catalyst at 150°C .
  • Post-reaction purification via recrystallization from ethanol or hydrochloric acid/ice mixtures to isolate the product .
  • Structural confirmation using NMR, IR, and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : To confirm the presence of key functional groups (e.g., methoxyphenyl protons, cyano groups).
  • X-ray Crystallography : For unambiguous determination of molecular geometry and hydrogen bonding patterns, often refined using SHELXL .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for activity screening?

  • Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., glioblastoma) to evaluate cytotoxicity .
  • Antiviral Screening : HIV-1 reverse transcriptase inhibition assays, given structural similarities to triazole-based HIV inhibitors .

Q. How are computational tools used to predict physicochemical properties?

  • PubChem : Provides computed properties like logP, topological polar surface area, and hydrogen bonding capacity .
  • InChI Key : Standardized identifiers enable database searches for structural analogs and activity data .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Catalyst Screening : Zeolite (Y-H) enhances reaction efficiency by promoting regioselective coupling .
  • Solvent Optimization : Pyridine acts as both solvent and base, but alternatives like DMF may reduce side-product formation.
  • Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., cyclization) improves selectivity .

Q. What challenges arise in X-ray crystallographic analysis, and how are they resolved?

  • Crystal Quality : Poor diffraction due to flexible side chains (e.g., propan-2-yl) requires repeated recrystallization in varying solvent systems .
  • Data Refinement : SHELXL is preferred for handling twinned data or weak reflections, leveraging constraints for disordered moieties .
  • Hydrogen Bonding Networks : Detailed analysis of intermolecular interactions (e.g., acetamide N–H⋯O motifs) guides packing arrangement interpretation .

Q. How do substituents influence biological activity?

  • 4-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents (e.g., glioblastoma) .
  • Propan-2-yl Group : Steric effects may modulate binding to targets like GPR-17, as seen in structurally related agonists .
  • Sulfanyl Linker : Facilitates redox-mediated interactions with cysteine residues in enzymatic active sites .

Q. What strategies are used in molecular docking and mechanistic studies?

  • Target Selection : Prioritize proteins with triazole-binding domains (e.g., HIV-1 protease, tyrosine kinases) based on structural analogs .
  • Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding poses, validated by MD simulations .
  • Mutagenesis Studies : Site-directed mutagenesis of predicted binding residues (e.g., Thr80 in GPR-17) confirms interaction hypotheses .

Methodological Considerations

  • Contradictions in Data : Discrepancies in crystallographic parameters (e.g., bond lengths) may arise from resolution limits; cross-validation with DFT calculations is advised .
  • Biological Replicability : Variability in antiproliferative assays necessitates standardized protocols (e.g., cell line authentication, controlled hypoxia conditions) .

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